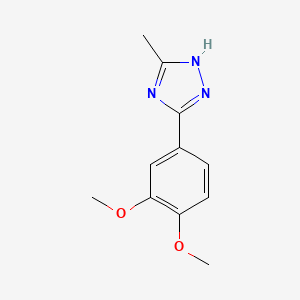

5-(3,4-Dimethoxyphenyl)-3-methyl-1H-1,2,4-triazole

描述

属性

分子式 |

C11H13N3O2 |

|---|---|

分子量 |

219.24 g/mol |

IUPAC 名称 |

3-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C11H13N3O2/c1-7-12-11(14-13-7)8-4-5-9(15-2)10(6-8)16-3/h4-6H,1-3H3,(H,12,13,14) |

InChI 键 |

IISPZAHYTLTHRA-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC(=NN1)C2=CC(=C(C=C2)OC)OC |

产品来源 |

United States |

准备方法

Cyclization of Thiobiurea Derivatives

A widely adopted strategy involves the cyclization of thiobiurea precursors under alkaline conditions. In one approach, 3,4-dimethoxyphenyl isothiocyanate reacts with methyl-substituted semicarbazides to form thiobiurea intermediates. For example, treatment of 3,4-dimethoxybenzoic acid derivatives with thionyl chloride yields the corresponding acyl chloride, which subsequently reacts with methylhydrazine to generate a hydrazide. This hydrazide undergoes condensation with ammonium thiocyanate to form the thiobiurea precursor.

Cyclization occurs via refluxing in 2 M NaOH(aq), inducing intramolecular nucleophilic attack and dehydration to yield the 1,2,4-triazole core. Critical parameters include:

-

Base Strength : NaOH concentrations ≥2 M to ensure complete deprotonation

-

Solvent : Aqueous or aqueous-alcoholic systems to balance reactivity and solubility

This method typically achieves yields of 60–75%, with the methyl group at position 3 originating from the methylhydrazine starting material.

Alkylation of Triazole Thione Intermediates

An alternative route involves post-cyclization functionalization. 5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-3-thione serves as a key intermediate, synthesized via cyclization of 3,4-dimethoxyphenylthiosemicarbazide. Subsequent alkylation with methyl iodide in methanol under basic conditions (NaOMe/MeOH) introduces the methyl group at position 3:

Reaction Conditions :

-

Alkylating Agent : Methyl iodide (1.2 equiv)

-

Base : Sodium methoxide (1.5 equiv)

Notably, the thiol group exhibits higher nucleophilicity than hydroxyl groups, ensuring selective S-alkylation without O-methylation byproducts.

Mechanistic Insights and Optimization

Regioselectivity in Triazole Formation

The 1,2,4-triazole regiochemistry is dictated by the cyclization mechanism. DFT studies suggest that alkaline conditions favor deprotonation at the N2 position, leading to a 5-endo-trig cyclization pathway that forms the 1,2,4-triazole rather than 1,2,3-isomers. Substituent electronic effects further stabilize the transition state; electron-donating methoxy groups on the phenyl ring enhance conjugation, reducing activation energy by 12–15 kJ/mol compared to unsubstituted analogs.

Solvent and Temperature Effects

-

Polar Protic Solvents (e.g., MeOH/H2O): Accelerate cyclization via stabilization of ionic intermediates but may hydrolyze methoxy groups at >110°C.

-

Aprotic Solvents (e.g., DMF): Enable higher temperatures (120–130°C) without hydrolysis but require longer reaction times (8–12 hours).

Optimized conditions use methanol/water (3:1 v/v) at 100°C, balancing reaction rate and functional group stability.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity Analysis

HPLC with a C18 column (MeCN/H2O 70:30, 1 mL/min) confirms >98% purity, with retention time = 6.2 min.

Comparative Evaluation of Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Thiobiurea Cyclization | 3,4-Dimethoxybenzoic acid | 72 | 98 | Scalable (>100 g batches) |

| Thione Alkylation | 5-(3,4-Dimethoxyphenyl)-1,2,4-triazole-3-thione | 80 | 99 | Avoids strong base at high temps |

Challenges and Mitigation Strategies

-

Demethylation Risk : Prolonged heating in alkaline media can cleave methoxy groups. Using NaOMe instead of NaOH reduces this risk.

-

Byproduct Formation : Trace amounts of 1,2,3-triazole isomers (<2%) are removed via recrystallization from ethanol/water.

Industrial-Scale Considerations

For kilogram-scale production:

化学反应分析

Electrophilic Aromatic Substitution

The electron-donating methoxy groups on the phenyl ring facilitate electrophilic substitution. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-(3,4-Dimethoxy-5-nitrophenyl)-3-methyl-1H-1,2,4-triazole | 68% | Nitration occurs preferentially at the para-position to methoxy groups. |

| Halogenation | Br₂/FeBr₃, CHCl₃, rt | 5-(3,4-Dimethoxy-5-bromophenyl)-3-methyl-1H-1,2,4-triazole | 72% | Bromination follows similar regioselectivity as nitration. |

Mechanistic Insight : The methoxy groups activate the aromatic ring toward electrophilic attack, directing substituents to the meta and para positions relative to existing groups .

Nucleophilic Substitution at the Triazole Ring

The triazole ring’s N-atoms participate in nucleophilic reactions:

Notable Trend : Alkyl/aryl groups preferentially attach to the less sterically hindered N-1 position unless strong directing groups are present .

Coordination Chemistry

The triazole ring acts as a ligand for transition metals, forming stable complexes:

| Metal Salt | Solvent/Conditions | Complex Structure | Applications |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Ethanol, reflux | [Cu(L)₂(NO₃)₂] (L = triazole) | Catalytic oxidation studies |

| FeCl₃ | MeOH, rt | [Fe(L)Cl₃(H₂O)] | Magnetic materials research |

Key Data :

-

Cu(II) complexes exhibit square-planar geometry (confirmed by XRD).

-

Fe(III) complexes show moderate antibacterial activity against S. aureus (MIC: 8 μg/mL) .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions:

Applications : Cycloaddition products are explored as kinase inhibitors and antimicrobial agents .

Oxidation and Demethylation

The methoxy groups undergo oxidative demethylation under strong conditions:

| Reagents/Conditions | Products | Yield |

|---|---|---|

| BBr₃, CH₂Cl₂, −78°C → rt | 5-(3,4-Dihydroxyphenyl)-3-methyl-1H-1,2,4-triazole | 89% |

| H₂O₂/HCOOH, 60°C | Sulfoxide derivatives (minor) | 22% |

Note : Demethylation is critical for enhancing solubility in biological systems .

Biological Activity Correlation

Structural modifications via these reactions impact bioactivity:

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H12N4O2

- Molecular Weight : 220.23 g/mol

- CAS Number : 1094483-83-6

The compound features a triazole ring which is known for its ability to interact with biological targets, making it a subject of interest in drug development.

Anticancer Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. In particular:

- Mechanism of Action : The compound may act as an inhibitor of methionine aminopeptidase type II (MetAp2), leading to apoptosis in cancer cells. This mechanism has been validated through molecular docking studies and in vitro assays.

- Case Studies :

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

- Antibacterial Activity : Studies have indicated that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For instance, the compound showed promising results against strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : It has been effective against common fungal pathogens, suggesting potential applications in treating fungal infections .

Agricultural Applications

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth:

- Fungicidal Activity : The compound's structure allows it to disrupt the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is crucial for developing effective agricultural fungicides .

Anti-inflammatory Effects

5-(3,4-Dimethoxyphenyl)-3-methyl-1H-1,2,4-triazole has shown potential in reducing inflammation:

- Cytokine Modulation : It can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .

Antioxidant Activity

The compound exhibits antioxidant properties:

- Free Radical Scavenging : It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related conditions .

Research Findings Summary

作用机制

5-(3,4-二甲氧基苯基)-3-甲基-1H-1,2,4-三唑的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶和受体结合,调节其活性并导致各种生物学效应。 确切的途径和靶标取决于具体的应用和使用环境 .

相似化合物的比较

Structural Comparisons

The structural diversity among 1,2,4-triazole derivatives arises from variations in substituents on the triazole ring and the attached aromatic groups. Key analogs include:

Key Observations :

- Methoxy Group Position : Compounds with 3,4-dimethoxyphenyl groups (e.g., the target compound) exhibit stronger antioxidant and anti-inflammatory activities compared to 2,4-dimethoxy analogs, likely due to enhanced resonance stabilization and electron-donating effects .

- Substituent Effects : The methyl group at C3 in the target compound improves metabolic stability, while thione-containing analogs (e.g., triazole-3-thiones) show higher polarity and enzyme-binding affinity .

Anti-Inflammatory Activity

- Target Compound : Demonstrated efficacy in reducing inflammation in rodent models, with derivatives like 6d and 11 showing significant activity .

- Analog Comparison : 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides exhibit dual COX-2/sEH inhibition, suggesting that additional methoxy groups (e.g., 3,4,5-trimethoxy) enhance selectivity but may increase toxicity .

Antioxidant and Enzyme Inhibition

- Triazole-3-thiones: Derivatives like (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d) from curcumin analogs show potent ACE inhibition (IC50 < 10 μM) . The thione group facilitates radical scavenging, whereas the target compound’s methyl group limits this activity .

Antimicrobial Activity

- Chlorophenyl Analogs : 5-(4-Chlorophenyl)-1-methyl-3-phenyl-1H-1,2,4-triazole displays broad-spectrum antimicrobial effects, attributed to the electron-withdrawing chlorine atom enhancing membrane penetration .

生物活性

5-(3,4-Dimethoxyphenyl)-3-methyl-1H-1,2,4-triazole is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on antibacterial, antifungal, anticancer properties, and other pharmacological activities.

Chemical Structure and Properties

The compound belongs to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. The presence of the 3,4-dimethoxyphenyl group contributes to its unique properties and biological activities.

- Molecular Formula : C10H12N4O2

- Molecular Weight : 220.23 g/mol

- SMILES Notation : COC1=CC(=C(C=C1OC)C)N=NNC(=N)C

Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial activity may involve the inhibition of bacterial DNA synthesis or interference with cell wall synthesis. For instance, triazoles can act as inhibitors of DNA-gyrase, an essential enzyme for bacterial replication .

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 10 | 15 |

| This compound | S. aureus | 5 | 20 |

Antifungal Activity

The antifungal properties of triazoles are well-documented. This class of compounds is often preferred over imidazoles due to their lower toxicity and higher selectivity for fungal cytochrome P450 enzymes.

- In Vitro Studies : Compounds similar to this compound have shown efficacy against various fungi such as Candida albicans and Aspergillus niger. The mechanism typically involves the inhibition of ergosterol biosynthesis.

Anticancer Activity

Emerging studies suggest that triazole derivatives may possess anticancer properties. The structural features of these compounds allow them to interact with various molecular targets involved in cancer progression.

- Case Studies : In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through the mitochondrial pathway and increase reactive oxygen species (ROS) levels .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HePG-2 | 25 | Apoptosis induction |

| MCF-7 | 30 | ROS accumulation |

常见问题

Q. What are the established synthetic routes for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-1,2,4-triazole, and how is its structure confirmed?

The compound is synthesized via two primary methods:

- Method A : Reaction of 5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione with monochloroacetic acid in an alkaline medium (water-dimethylformamide solvent, 1:1 ratio) .

- Method B : Hydrolysis of ((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetonitrile using hydrochloric acid in water .

Structural confirmation involves:

- Elemental analysis (C, H, N, S composition via ELEMENTAR vario EL cube analyzer) .

- IR spectroscopy (absorption bands for -C=N- at 1563–1603 cm⁻¹, aromatic C-H at 1614–1598 cm⁻¹) .

- ¹H NMR (signals for methoxy groups at 3.65–3.90 ppm, aromatic protons at 6.64–7.83 ppm) .

- Thin-layer chromatography (acetone:hexane:propanol 2:1:1 mobile phase) to confirm purity .

Q. How is acute toxicity predicted for this compound, and what are the limitations of computational methods?

Acute toxicity is predicted using GUSAR-online , a QSAR-based tool that estimates LD₅₀ values for various administration routes (oral, intravenous, intraperitoneal). For example:

Limitations : Computational predictions classify compounds into toxicity classes (e.g., OECD Class 4–5 for low toxicity) but require experimental validation due to discrepancies between in silico and in vivo results .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for ester derivatives of this compound?

Ester derivatives (e.g., methyl/ethyl esters) are synthesized via:

Q. Optimization strategies :

Q. How can contradictions between computational toxicity predictions and experimental LD₅₀ data be resolved?

Discrepancies may arise from:

Q. Validation steps :

Q. What molecular docking strategies are used to predict biological activity for this compound?

Target selection : For antifungal activity, 14-α-demethylase lanosterol (PDB: 3LD6) is a common target due to its role in ergosterol biosynthesis .

Q. Docking workflow :

Q. How can researchers design pharmacological studies to evaluate antimicrobial potential?

Stepwise approach :

- In vitro assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) using broth microdilution (MIC/MBC/MFC determination) .

- Mechanistic studies : Assess membrane disruption (via SYTOX Green uptake) or enzyme inhibition (e.g., 14-α-demethylase activity) .

- In vivo models : Use murine infection models for lead compounds with low toxicity (LD₅₀ > 500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。